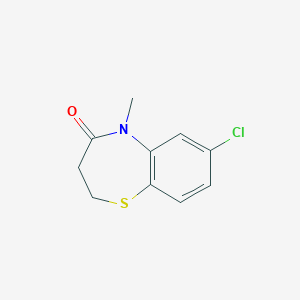

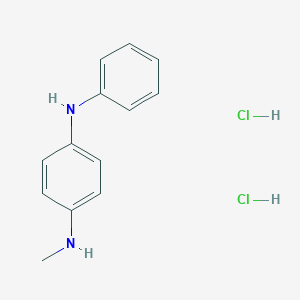

7-chloro-5-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

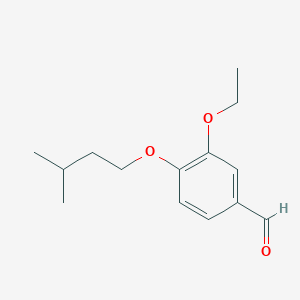

7-Chloro-5-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7C5M2D1B4(5H)-one) is a novel compound with a wide range of potential applications in scientific research. It is a heterocyclic compound belonging to the benzothiazepine class of compounds, which are known for their pharmacological properties. 7C5M2D1B4(5H)-one has been studied for its ability to act as an agonist, antagonist, or modulator of various receptor systems. In addition, it has been investigated for its potential therapeutic benefits in the treatment of various diseases, such as cancer and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

7-chloro-5-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, Inoue et al. (1997) synthesized various substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, investigating their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. Particularly, one compound showed potent platelet aggregation inhibition (Inoue et al., 1997).

Antimicrobial Applications

Singh et al. (2002) focused on the synthesis of new 1,5-benzothiazepine derivatives and their ribofuranosides, characterizing these compounds for their antimicrobial activity (Singh et al., 2002).

Method Development for Synthesis

Zhao and Liu (2007) developed practical and efficient methods for synthesizing 7,8-disubstituted and 3,7,8-trisubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. Their approach offered an efficient way to access the benzothiazepinone core, starting from commercially available compounds (Zhao & Liu, 2007).

Anti-Ulcer and Gastric Secretory Inhibiting Agents

In the field of gastroenterology, Ohno et al. (1983) synthesized analogues of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one, which exhibited potent anti-ulcer and gastric secretory inhibiting activities (Ohno et al., 1983).

CNS Activity and Antimicrobial Screening

The synthesis and evaluation of N-2 alkylamino derivatives of 4,5-dihydro-s-triazolo[3,4-d]-1,5-benzothiazepine were accomplished by Ambrogi et al. (1992). These compounds were screened for their central nervous system (CNS) activity in mice, and several showed interesting activity, although they did not display significant antimicrobial activity (Ambrogi et al., 1992).

Mass Spectrometric Studies

Jiaxi Xu and colleagues (2000) explored the mass spectrometric behavior of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization. This study provided insights into the fragmentation patterns of these compounds (Xu et al., 2000).

Eigenschaften

IUPAC Name |

7-chloro-5-methyl-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c1-12-8-6-7(11)2-3-9(8)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUDNFNYYWAVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCSC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)